molecular formula C5H10N2O B3057942 Pent-4-enehydrazide CAS No. 86538-23-0

Pent-4-enehydrazide

Cat. No. B3057942
CAS RN: 86538-23-0
M. Wt: 114.15 g/mol
InChI Key: OJZGZEFTNZHDCD-UHFFFAOYSA-N
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Description

Pent-4-enehydrazide is an organic compound with the molecular formula C5H10N2O . It is also known as N’-(pent-4-en-1-ylidene) hydrazine.


Synthesis Analysis

The synthesis of hydrazones, which includes Pent-4-enehydrazide, is achieved by combining suitable aldehydes with four hydrazides . Another method involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .


Chemical Reactions Analysis

Pent-4-enehydrazide can participate in various chemical reactions. For instance, it can be involved in the synthesis of hydrazones, quinazolines, and Schiff bases . It can also be used in the creation of bisazo dyes .

Scientific Research Applications

Hydrazone Synthesis

Hydrazones are versatile compounds with a broad spectrum of biological activities. Pent-4-enehydrazide can be used as a building block for synthesizing hydrazones. By combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with pent-4-enehydrazide, researchers can access a variety of hydrazone derivatives .

Quinazoline Derivatives

Quinazolin-4(3H)-ones exhibit high anti-inflammatory and analgesic activity. Pent-4-enehydrazide can serve as a precursor for the synthesis of quinazolines. Researchers have explored solution-based synthesis, mechanosynthesis, and solid-state melt reactions to prepare these derivatives .

Hydrazone-Schiff Bases

Pent-4-enehydrazide can react with aldehydes (e.g., 3- or 4-pyridinecarbaldehyde) to form hydrazone-Schiff bases. These compounds have interesting properties and can be characterized using spectroscopic and X-ray diffraction methods .

Color-Responsive Azines

Azines derived from aldehydes and hydrazine, including pent-4-enehydrazide, exhibit reversible color changes in response to temperature variations. These compounds have potential applications in materials science .

Mechanism of Action

While specific information on the mechanism of action of Pent-4-enehydrazide was not found, it’s worth noting that its metabolite, penta-2,4-dienoyl-CoA, specifically inhibits an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase .

Future Directions

While specific future directions for Pent-4-enehydrazide were not found, it’s worth noting that compounds like it, which can inhibit specific enzymes, have potential applications in various fields, including medicine .

properties

IUPAC Name

pent-4-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZGZEFTNZHDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510852
Record name Pent-4-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-enehydrazide

CAS RN

86538-23-0
Record name Pent-4-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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